

Physical properties of (2-Chlorophenyl)hydrazine flakes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)hydrazine

Cat. No.: B082148

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(2-Chlorophenyl)hydrazine** Flakes

Introduction

This technical guide provides a comprehensive overview of the core physical properties of **(2-Chlorophenyl)hydrazine**. The commercially available form of this compound is typically **(2-Chlorophenyl)hydrazine** hydrochloride, which is often supplied as flakes.^{[1][2]} This document details its key physical characteristics, outlines the experimental protocols for their determination, and is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(2-Chlorophenyl)hydrazine hydrochloride is an organic molecular entity with applications as an intermediate in the synthesis of dyes and pharmaceuticals.^[1] Its stability under normal storage conditions at room temperature in closed containers makes it a practical compound for laboratory use.^[1]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of **(2-Chlorophenyl)hydrazine** hydrochloride are summarized in the table below for clear reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_6H_7ClN_2 \cdot HCl$	[1]
Molecular Weight	179.04 g/mol	[3] [4]
Appearance	White or almost white flakes; white to slightly yellow crystalline needles or chunks.	[1] [2]
Melting Point	198-203 °C (with decomposition)	[1] [2] [5]
Boiling Point	252.1°C at 760 mmHg	[1]
Density	1.32 g/cm³	[1]
Flash Point	106.2°C	[1]
Solubility	Water: Soluble [1] [2] [4] [6] Methanol: Slightly Soluble to Soluble [2] [6] DMSO: Sparingly Soluble [2]	[1] [2] [4] [6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like **(2-Chlorophenyl)hydrazine** are provided below. These protocols are standard in organic chemistry for material characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[\[7\]](#) Pure crystalline solids exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

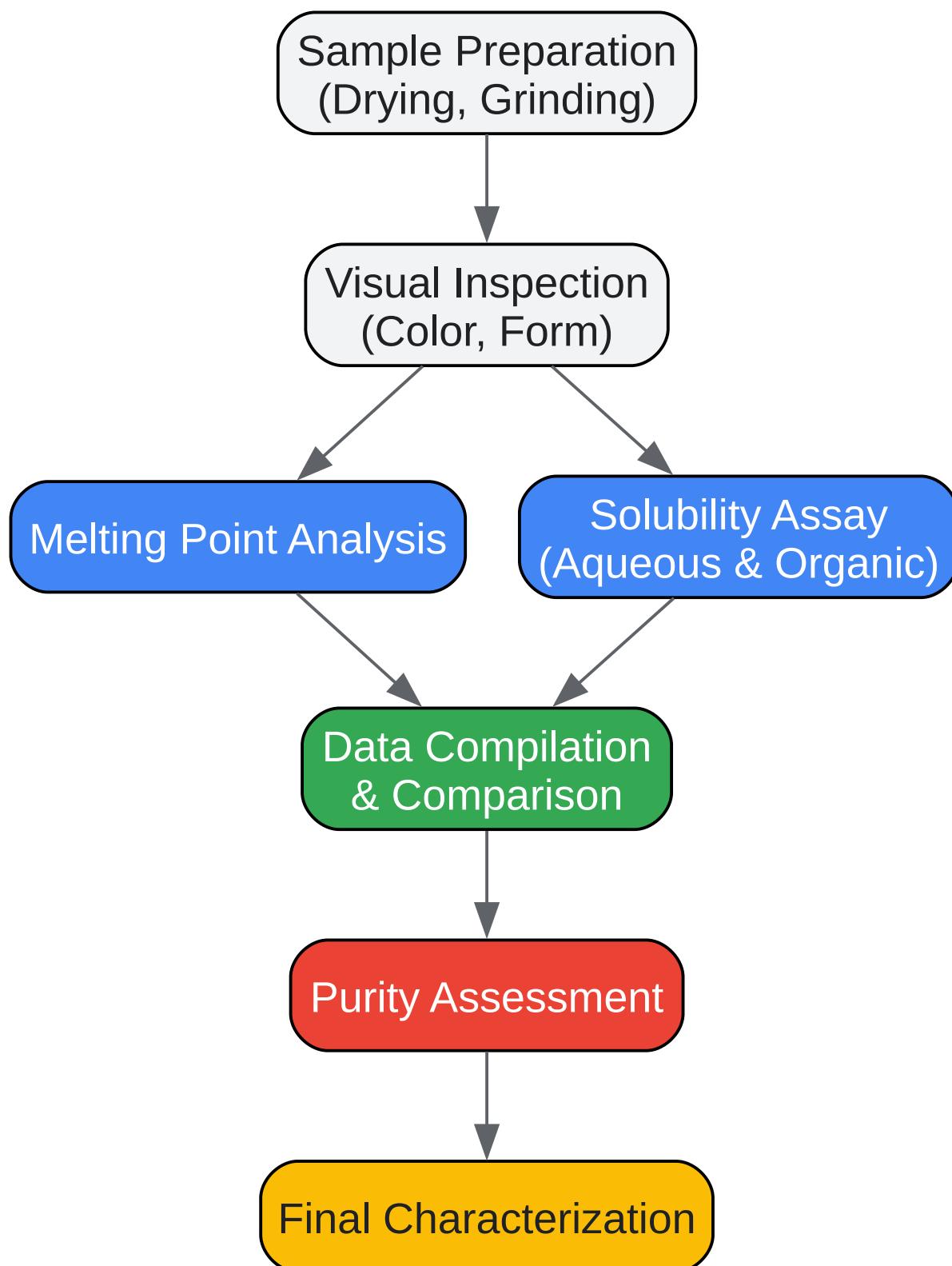
Methodology:

- Sample Preparation: Ensure the **(2-Chlorophenyl)hydrazine** flakes are completely dry. If necessary, crush the sample into a fine powder using a mortar and pestle.[\[8\]](#)[\[9\]](#)

- Capillary Tube Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of the substance is sufficient. Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the material to a height of 2-4 mm.[9][10]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[8][10]
- Heating and Observation:
 - For an unknown compound, perform a rapid initial heating (10-20°C per minute) to determine an approximate melting range.[9]
 - Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[9]
 - Prepare a new sample and heat it slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[9]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The general principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. [12]


Methodology:

- Sample and Solvent Measurement: In a small test tube, place a pre-weighed amount of the compound (e.g., 25 mg) or a measured volume (e.g., 0.05 mL).[11]
- Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

- Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 10-60 seconds) to ensure thorough mixing.[11][13]
- Observation: Observe the mixture to determine if the compound has completely dissolved. If all but a few granules have dissolved, it can be considered soluble.[13] If two distinct layers form with liquid samples, they are deemed immiscible.[13]
- Systematic Testing: This procedure should be repeated with a range of solvents to create a complete solubility profile. A common testing hierarchy is:
 - Water
 - 5% Sodium Hydroxide (NaOH) solution
 - 5% Sodium Bicarbonate (NaHCO₃) solution
 - 5% Hydrochloric Acid (HCl) solution
 - Organic solvents like diethyl ether or ethanol.[11][14]
- pH Testing for Water-Soluble Compounds: If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]

Mandatory Visualization

The following diagram illustrates a standard workflow for the physical characterization of a chemical sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Chlorophenylhydrazine hydrochloride CAS#: 41052-75-9 [m.chemicalbook.com]
- 3. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chlorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 2-Chlorophenylhydrazine 97 41052-75-9 [sigmaaldrich.com]
- 6. 2-Chlorophenylhydrazine Hydrochloride | 41052-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. southalabama.edu [southalabama.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. youtube.com [youtube.com]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physical properties of (2-Chlorophenyl)hydrazine flakes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082148#physical-properties-of-2-chlorophenyl-hydrazine-flakes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com